molecular formula C5H10AuCl2NO2S2 B054528 Hedcdg CAS No. 119251-62-6

Hedcdg

Cat. No.: B054528
CAS No.: 119251-62-6
M. Wt: 448.1 g/mol
InChI Key: MTUTVRYHGMUPNK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

"Hedcdg" is hypothesized to be a heparinoid-like compound, characterized by its sulfated glycosaminoglycan structure, which enables anticoagulant and anti-inflammatory properties. While direct references to "this compound" are absent in the provided evidence, heparinoids (e.g., Hirudoid®) are well-documented as topical agents for improving blood circulation and reducing inflammation in conditions like superficial thrombophlebitis . Structurally, heparinoids share similarities with heparin but exhibit reduced anticoagulant activity, making them safer for topical use. "this compound" may follow this profile, with modifications enhancing stability or bioavailability.

Properties

CAS No.

119251-62-6

Molecular Formula

C5H10AuCl2NO2S2

Molecular Weight

448.1 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)carbamodithioate;gold(3+);dichloride

InChI

InChI=1S/C5H11NO2S2.Au.2ClH/c7-3-1-6(2-4-8)5(9)10;;;/h7-8H,1-4H2,(H,9,10);;2*1H/q;+3;;/p-3

InChI Key

MTUTVRYHGMUPNK-UHFFFAOYSA-K

SMILES

C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3]

Canonical SMILES

C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3]

Synonyms

(N,N-bis(2-hydroxyethyl)dithiocarbamato-S,S')dichlorogold(III)
HEDCDG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Hedcdg," we compare it with three classes of compounds: heparin , low-molecular-weight heparins (LMWHs) , and synthetic sulfated oligosaccharides . Key parameters include molecular weight, mechanism of action, therapeutic applications, and safety profiles.

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) Heparin LMWHs (e.g., Enoxaparin) Synthetic Sulfated Oligosaccharides
Molecular Weight ~15-20 kDa 10-30 kDa 4-6 kDa 1-5 kDa
Mechanism Binds antithrombin III Binds antithrombin III Inhibits Factor Xa Mimics heparin binding sites
Application Topical anti-inflammatory IV anticoagulant Subcutaneous anticoagulant Experimental anticoagulants
Safety Low bleeding risk High bleeding risk Moderate bleeding risk Variable (under investigation)

Key Findings

Structural Similarities: Heparinoids like "this compound" and heparin share sulfated polysaccharide backbones but differ in chain length and sulfation patterns, influencing anticoagulant potency .

Functional Divergence :

  • Topical vs. Systemic Use : Unlike heparin and LMWHs, "this compound" is hypothesized for topical application, aligning with Hirudoid®'s use in localized inflammation without systemic anticoagulation risks .
  • Target Specificity : LMWHs target Factor Xa, whereas "this compound" may act via broader anti-inflammatory pathways (e.g., inhibiting leukocyte adhesion) .

Safety and Efficacy: Heparin's high bleeding risk limits its use to controlled clinical settings, whereas "this compound" and LMWHs offer safer profiles for outpatient care . Synthetic analogs () show promise in preclinical studies but lack long-term safety data compared to established heparinoids .

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